7-Methylhypoxanthine
Overview
Description
7-Methylhypoxanthine is a methylated derivative of hypoxanthine, a naturally occurring purine derivative. This compound is characterized by the presence of a methyl group at the seventh position of the hypoxanthine molecule. It has the chemical formula C6H6N4O and a molecular weight of 150.14 g/mol .
Mechanism of Action
Target of Action
7-Methylhypoxanthine, also known as 7-methyl-7H-purin-6-ol or heteroxanthine, is an active metabolite of caffeine and theobromine . Its primary targets are the adenosine receptors , which play a crucial role in biochemical processes like energy transfer and signal transduction .
Mode of Action
This compound acts as a non-selective antagonist of the adenosine receptors
Result of Action
The primary known effect of this compound is its potential to slow the progression of myopia (nearsightedness) . It is under investigation for this purpose in children with myopia . Studies have shown that systemic treatment with this compound is efficient in retarding axial elongation and myopia progression among myopic children .
Biochemical Analysis
Biochemical Properties
7-Methylhypoxanthine plays a significant role in biochemical reactions, particularly in the metabolism of purines. It interacts with several enzymes, including purine nucleoside phosphorylase and xanthine oxidase. These interactions are crucial for the conversion of nucleosides and the breakdown of purine bases. For instance, purine nucleoside phosphorylase catalyzes the phosphorolysis of this compound, leading to the formation of 7-methylxanthine .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of adenosine receptors, which play a role in cell signaling. Additionally, 7-methyl-7H-purin-6-ol can modulate the expression of genes involved in purine metabolism, thereby impacting cellular energy balance and nucleotide synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to adenosine receptors, acting as an antagonist and inhibiting their activity. This interaction affects downstream signaling pathways, leading to changes in cellular responses. Furthermore, 7-methyl-7H-purin-6-ol can inhibit the activity of enzymes such as xanthine oxidase, thereby reducing the production of reactive oxygen species and mitigating oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that 7-methyl-7H-purin-6-ol can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular metabolism and gene expression. At high doses, 7-methyl-7H-purin-6-ol can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe use of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, including purine metabolism. It interacts with enzymes such as purine nucleoside phosphorylase and xanthine oxidase, which are essential for the breakdown and recycling of purine bases. These interactions can affect metabolic flux and the levels of various metabolites, including uric acid and xanthine .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These include nucleoside transporters that facilitate the uptake and efflux of the compound across cellular membranes. The localization and accumulation of 7-methyl-7H-purin-6-ol can influence its activity and function, particularly in tissues with high metabolic rates .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in purine metabolism. Additionally, post-translational modifications and targeting signals can direct 7-methyl-7H-purin-6-ol to specific cellular compartments, such as the mitochondria, where it can exert its effects on cellular energy production and oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylhypoxanthine can be achieved through various chemical methods. One common approach involves the methylation of hypoxanthine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes. For instance, engineered microbial cells, such as Escherichia coli strains, can be used to convert caffeine into this compound. This biocatalytic method is efficient and environmentally friendly, offering high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Methylhypoxanthine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 7-methylxanthine.
Reduction: Reduction reactions can convert it back to hypoxanthine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like ammonia or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: 7-Methylxanthine
Reduction: Hypoxanthine
Substitution: Various substituted purines depending on the nucleophile used.
Scientific Research Applications
7-Methylhypoxanthine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex purine derivatives.
Biology: It is used in studies related to nucleic acid metabolism and enzyme kinetics.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain metabolic disorders.
Industry: It is utilized in the production of pharmaceuticals and as a biochemical reagent
Comparison with Similar Compounds
Hypoxanthine: The parent compound without the methyl group.
7-Methylxanthine: Another methylated purine derivative with different biological activities.
Caffeine: A trimethylated xanthine with stimulant properties
Uniqueness: 7-Methylhypoxanthine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Unlike caffeine, it does not exhibit stimulant effects but has potential therapeutic applications in metabolic disorders .
Properties
IUPAC Name |
7-methyl-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQMKYHLDADRLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143419 | |
Record name | Hypoxanthine, 7-methyl- (VAN) (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30143419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 7-Methylhypoxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003162 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1006-08-2 | |
Record name | 1,7-Dihydro-7-methyl-6H-purin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6H-Purin-6-one, 1,7-dihydro-7-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methylhypoxanthine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7859 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hypoxanthine, 7-methyl- (VAN) (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30143419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Methylhypoxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003162 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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